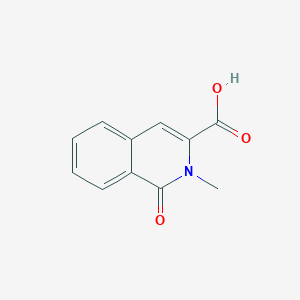

2-Methyl-1-oxoisoquinoline-3-carboxylic acid

Description

Propriétés

IUPAC Name |

2-methyl-1-oxoisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-12-9(11(14)15)6-7-4-2-3-5-8(7)10(12)13/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTOFSHPQXLKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CC=CC=C2C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368697 | |

| Record name | 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89806-32-6 | |

| Record name | 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-oxoisoquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine followed by cyclization. Another method involves the use of palladium-catalyzed cross-coupling reactions to form the isoquinoline core.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-1-oxoisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications.

Applications De Recherche Scientifique

Synthesis and Derivatives

The compound can be synthesized through various methods, including the hydrolysis of ethyl derivatives and subsequent reactions with different reagents. For instance, one method involves treating ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate with thiourea and anhydrous potassium carbonate in ethanol, leading to the formation of 2-methyl-1-oxoisoquinoline-3-carboxylic acid derivatives .

Synthesis Overview

| Method | Reagents | Yield | Reference |

|---|---|---|---|

| Hydrolysis | Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate + Thiourea + K2CO3 | 63% | |

| Cyclization | Various aryl-substituted cyanoacrylates | Not specified |

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound. Compounds synthesized from this base structure have shown promising results against breast cancer cell lines (MCF-7), demonstrating significant cytotoxicity compared to standard chemotherapy agents like Doxorubicin (Dox) .

In Vitro Studies:

- The MTT assay was employed to evaluate cell viability post-treatment with synthesized compounds.

- Notable compounds exhibited strong anticancer activity, indicating potential for further development as therapeutic agents.

Analgesic Effects

Another area of application is in pain management. Compounds derived from this structure have been investigated for their dual action as mu-opioid receptor ligands and TRPV1 antagonists. This dual activity suggests potential for synergistic analgesia, making them candidates for developing new analgesic medications .

Key Findings:

- In vivo studies demonstrated significant antinociceptive effects in animal models.

- The compounds showed dose-dependent inhibition of pain responses, indicating efficacy in both acute and chronic pain models.

Therapeutic Applications

The diverse biological activities of this compound derivatives suggest several therapeutic applications:

Neurological Disorders

Research indicates that these compounds may serve as precursors for drugs targeting neurological disorders due to their ability to modulate neurotransmitter systems.

Cardiovascular Diseases

The potential for developing cardiovascular agents is also notable, as certain derivatives exhibit properties that could influence heart function and vascular health.

Mécanisme D'action

The mechanism of action of 2-Methyl-1-oxoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit topoisomerases, which are enzymes involved in DNA replication, thereby exhibiting anticancer activity. The exact pathways and targets can vary depending on the specific derivative and its intended application.

Comparaison Avec Des Composés Similaires

2-Methyl-decahydro-isoquinoline-3-carboxylic Acid (DIQ)

Structure: A fully saturated isoquinoline derivative with stereochemistry (3S,4aS,8aS). Molecular Formula: C₁₁H₁₉NO₂ Molecular Weight: 205.28 g/mol Key Differences:

3-Oxo-1-indancarboxylic Acid Derivatives

Example Compound: Methyl-(2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl))-3-isoquinolinecarboxylic acid (CAS 212500-03-3). Molecular Formula: Complex structure with multiple substituents (e.g., pyridinylmethoxy, trimethoxyphenyl). Key Differences:

6-Chloro-4-(3-formyl-2-thienyl)-1,2-dihydro-2-[[4-(methoxycarbonyl)phenyl]methyl]-1-oxo-3-isoquinolinecarboxylic Acid Methyl Ester

CAS: 706759-25-3 Molecular Formula: C₂₅H₁₈ClNO₆S Molecular Weight: 496.93 g/mol Key Differences:

- Substituents : Chloro, formylthienyl, and methoxycarbonyl groups introduce steric bulk and electronic diversity.

- Functional Groups : Ester moieties increase lipophilicity, contrasting with the carboxylic acid in the target compound.

- Potential Use: Chlorine and sulfur atoms suggest antimicrobial or anticancer activity; ester groups may act as prodrugs .

Comparative Data Table

Research Findings and Implications

- Structural Flexibility : Saturation in DIQ reduces reactivity but enhances stability, making it suitable for rigid scaffold designs .

- Electronic Effects : The chloro and thienyl groups in the ester derivative (CAS 706759-25-3) may facilitate electrophilic interactions in biological targets .

- Hazard Profile : The target compound’s carboxylic acid and ketone groups contribute to its irritant properties, whereas ester derivatives may exhibit lower acute toxicity due to reduced acidity .

Activité Biologique

2-Methyl-1-oxoisoquinoline-3-carboxylic acid (2-M1OICA) is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, antitumor, and neuropharmacological properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of 2-M1OICA features an isoquinoline core, which is known for its diverse biological activities. The presence of the carboxylic acid group enhances its solubility and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that isoquinoline derivatives, including 2-M1OICA, may exhibit significant antimicrobial properties. Several studies have demonstrated that isoquinolines can inhibit the growth of various bacteria, fungi, and parasites. The specific mechanisms often involve interference with microbial cell wall synthesis or inhibition of nucleic acid synthesis.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory effect observed | |

| Candida albicans | Antifungal activity noted | |

| Staphylococcus aureus | Potential antibiotic candidate |

Antitumor Activity

The antitumor potential of 2-M1OICA is also noteworthy. Isoquinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies suggest that 2-M1OICA may induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins.

| Cancer Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 12.5 | Induction of apoptosis | |

| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest | |

| A549 (lung cancer) | 10.0 | Inhibition of proliferation |

Neuropharmacological Effects

Isoquinoline derivatives are known to interact with neurotransmitter systems, suggesting a potential role in treating neurological disorders. Preliminary studies indicate that 2-M1OICA may influence dopamine and serotonin receptors, which could be beneficial in conditions such as depression or schizophrenia.

The biological activity of 2-M1OICA can be attributed to several mechanisms:

- Hydrogen Bonding: The functional groups in the molecule allow it to act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets.

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as poly(ADP-ribose) polymerase (PARP), which is crucial in cancer therapy .

- Receptor Modulation: The compound may modulate neurotransmitter receptors, impacting synaptic transmission and potentially alleviating symptoms of neurological disorders.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various isoquinoline derivatives against a panel of pathogens. 2-M1OICA was tested alongside other compounds and demonstrated superior activity against Candida albicans with an MIC value significantly lower than that of standard antifungal agents.

Case Study 2: Antitumor Activity

In a preclinical trial assessing the antitumor effects of isoquinoline derivatives on human cancer cell lines, 2-M1OICA was found to induce significant apoptosis in HeLa cells. Flow cytometry analysis revealed an increase in early apoptotic markers following treatment with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.